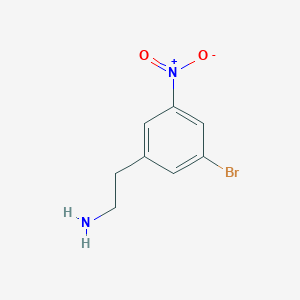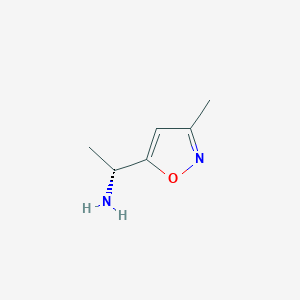
(R)-1-(3-Methylisoxazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Methylisoxazol-5-yl)ethan-1-amine is a chiral amine compound featuring an isoxazole ring substituted with a methyl group at the 3-position and an ethylamine group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylisoxazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl iodide and a suitable catalyst.
Attachment of the Ethylamine Group: The ethylamine group can be attached through a reductive amination reaction, where the isoxazole derivative is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-1-(3-Methylisoxazol-5-yl)ethan-1-amine may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition and alkylation steps, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Methylisoxazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the ethylamine can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Isoxazole oxides.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(3-Methylisoxazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of isoxazole derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(3-Methylisoxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with acidic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3-Methylisoxazol-5-yl)ethan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of the ethylamine group.
1-(3-Methylisoxazol-5-yl)propan-1-amine: A similar compound with a propylamine group instead of an ethylamine group.
1-(3-Methylisoxazol-5-yl)butan-1-amine: A similar compound with a butylamine group instead of an ethylamine group.
Uniqueness
®-1-(3-Methylisoxazol-5-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. The presence of the isoxazole ring also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
(1R)-1-(3-methyl-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)9-8-4/h3,5H,7H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
QOXLPKTUHRZSFV-RXMQYKEDSA-N |
Isomerische SMILES |
CC1=NOC(=C1)[C@@H](C)N |
Kanonische SMILES |
CC1=NOC(=C1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
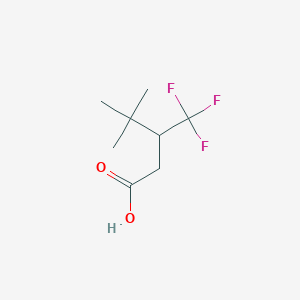


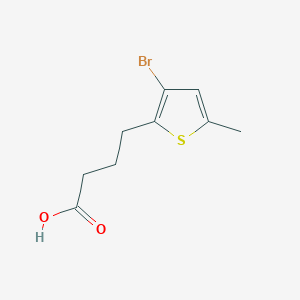
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
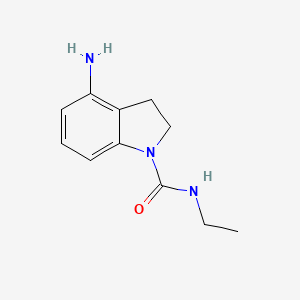
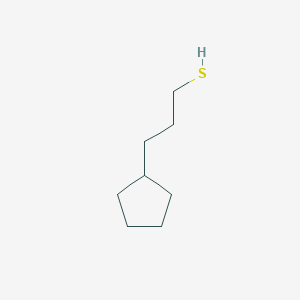


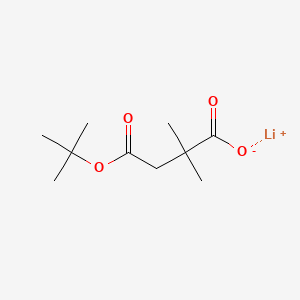

![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
